molecular formula C13H22N4O2 B12305065 rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans

Cat. No.: B12305065
M. Wt: 266.34 g/mol
InChI Key: CUZGVSADDYEPFX-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans involves several steps. The general synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole ring: This step involves the reaction of the pyrrolidine intermediate with a pyrazole derivative.

    Carbamate formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans can be compared with similar compounds such as:

    rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate: This compound has an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

    rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate: This compound has a cyclopropylmethyl group instead of a pyrazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)

InChI Key

CUZGVSADDYEPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NN2C

Origin of Product

United States

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